Cas no 945671-51-2 (4-(bromomethyl)pyrrolidin-2-one)

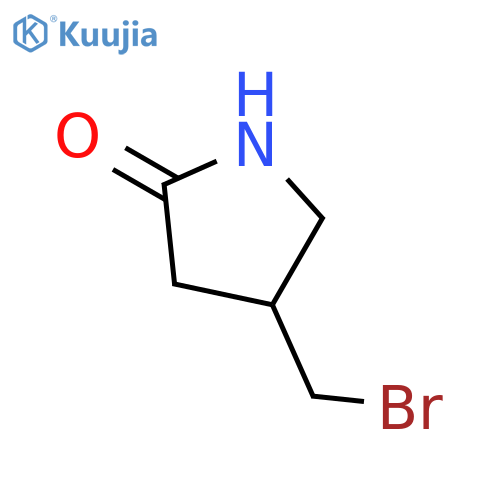

945671-51-2 structure

商品名:4-(bromomethyl)pyrrolidin-2-one

CAS番号:945671-51-2

MF:C5H8BrNO

メガワット:178.02712059021

MDL:MFCD20627666

CID:1122642

PubChem ID:17948968

4-(bromomethyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-2-Pyrrolidinone

- 4-(Bromomethyl)pyrrolidin-2-one

- 4-(bromomethyl)pyrrolidin-2-one

-

- MDL: MFCD20627666

- インチ: InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)

- InChIKey: UQOBYBZHCXBRGL-UHFFFAOYSA-N

- ほほえんだ: BrCC1CNC(C1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

4-(bromomethyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB503825-1 g |

4-(Bromomethyl)-2-pyrrolidinone, 95%; . |

945671-51-2 | 95% | 1g |

€565.00 | 2023-04-18 | |

| TRC | B689035-1000mg |

4-Bromomethylpyrrolidin-2-one |

945671-51-2 | 1g |

$ 649.00 | 2023-04-18 | ||

| Enamine | EN300-246747-1.0g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 1.0g |

$438.0 | 2024-06-19 | |

| Enamine | EN300-246747-2.5g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 2.5g |

$785.0 | 2024-06-19 | |

| Enamine | EN300-246747-0.05g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 0.05g |

$102.0 | 2024-06-19 | |

| Enamine | EN300-246747-0.5g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 0.5g |

$341.0 | 2024-06-19 | |

| Enamine | EN300-246747-5.0g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 5.0g |

$1365.0 | 2024-06-19 | |

| abcr | AB503825-250 mg |

4-(Bromomethyl)-2-pyrrolidinone, 95%; . |

945671-51-2 | 95% | 250MG |

€341.40 | 2023-04-18 | |

| Enamine | EN300-246747-10.0g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 10.0g |

$2524.0 | 2024-06-19 | |

| Enamine | EN300-246747-0.1g |

4-(bromomethyl)pyrrolidin-2-one |

945671-51-2 | 95% | 0.1g |

$152.0 | 2024-06-19 |

4-(bromomethyl)pyrrolidin-2-one 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

945671-51-2 (4-(bromomethyl)pyrrolidin-2-one) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945671-51-2)4-(bromomethyl)pyrrolidin-2-one

清らかである:99%

はかる:10g

価格 ($):2911.0